![molecular formula C16H15ClN2O4 B5786868 N'-[(4-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide](/img/structure/B5786868.png)
N'-[(4-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide
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Overview
Description
N'-[(4-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide, also known as cloxyfonac, is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been widely used in scientific research for its potential therapeutic properties.
Mechanism of Action
Cloxyfonac exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators. By inhibiting COX activity, N'-[(4-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide reduces inflammation, pain, and fever. In addition, this compound has been shown to inhibit acetylcholinesterase activity, which may contribute to its potential therapeutic effects in Alzheimer's disease.
Biochemical and Physiological Effects:
Cloxyfonac has been shown to reduce the levels of prostaglandins and other inflammatory mediators in animal models of inflammation. It has also been shown to reduce pain and fever in animal models. In addition, this compound has been shown to improve cognitive function and inhibit acetylcholinesterase activity in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N'-[(4-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide in lab experiments is that it is a well-characterized compound that has been extensively studied for its pharmacological properties. Another advantage is that it exhibits anti-inflammatory, analgesic, and antipyretic effects, which make it a useful tool for investigating the mechanisms of inflammation and pain. However, one limitation of using this compound in lab experiments is that it may exhibit off-target effects or interact with other molecular targets, which may complicate the interpretation of results.
Future Directions
There are several future directions for the research on N'-[(4-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide. One direction is to investigate its potential therapeutic effects in human clinical trials, particularly in the treatment of Alzheimer's disease. Another direction is to investigate its potential use as a tool for investigating the mechanisms of inflammation and pain. Additionally, further studies are needed to elucidate the molecular targets and signaling pathways involved in the pharmacological effects of this compound.
Synthesis Methods
Cloxyfonac can be synthesized by the reaction of 2-hydroxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(4-chlorophenoxy)acetohydrazide in the presence of triethylamine to yield N'-[(4-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide. The synthesis of this compound has been reported in several studies, and the purity and yield of the compound can be optimized by modifying the reaction conditions.
Scientific Research Applications
Cloxyfonac has been used in various scientific studies for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Cloxyfonac has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity and improve cognitive function in animal models.
properties
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-3-2-4-13(15(10)21)16(22)19-18-14(20)9-23-12-7-5-11(17)6-8-12/h2-8,21H,9H2,1H3,(H,18,20)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIBSASLSICSOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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